Isoquinoline-6-sulfonyl fluoride
Overview
Description
Isoquinoline-6-sulfonyl fluoride is a chemical compound with the molecular formula C9H6FNO2S. It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound, and features a sulfonyl fluoride group at the 6-position of the isoquinoline ring.
Mechanism of Action
Target of Action
The primary target of Isoquinoline-6-sulfonyl fluoride is the DNA gyrase complex , an essential bacterial topoisomerase . This enzyme is an established antibacterial target and plays a crucial role in DNA replication, transcription, and repair .
Mode of Action
This compound interacts with its target, the DNA gyrase complex, in a unique way. It occupies an allosteric, hydrophobic pocket in the GyrA subunit of the DNA gyrase . This mode of action is distinct from the clinically used fluoroquinolones or any other gyrase inhibitor reported to date .
Biochemical Pathways
The interaction of this compound with the DNA gyrase complex affects the DNA supercoiling process , which is essential for various DNA transactions . The compound’s allosteric inhibition of the DNA gyrase complex disrupts this process, leading to downstream effects on bacterial DNA replication and transcription .
Result of Action
The result of this compound’s action is the inhibition of the DNA gyrase complex, leading to the disruption of bacterial DNA replication and transcription . This results in potent antibacterial activity, particularly against fluoroquinolone-resistant clinical isolates of Escherichia coli .
Biochemical Analysis
Biochemical Properties
They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Cellular Effects
It is known that fluorinated isoquinolines attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
Molecular Mechanism
Sulfonyl fluoride probes have been shown to covalently label a broad swath of the intracellular kinome with high efficiency . Protein crystallography and mass spectrometry confirmed a chemoselective reaction between the sulfonyl fluoride and a conserved lysine in the ATP binding site .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Isoquinoline-6-sulfonyl fluoride in animal models. It is known that fluoride ion toxicity can have significant effects on animals, plants, and soil health .
Metabolic Pathways
Isoquinoline alkaloids, a group to which this compound belongs, are synthesized from tyrosine decarboxylated precursor .
Subcellular Localization
It is known that sulfonyl fluorides can covalently label a broad swath of the intracellular kinome , suggesting that they may be distributed throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-6-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct sulfonylation of isoquinoline derivatives using sulfonyl fluoride reagents. For instance, the reaction of isoquinoline with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different isoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Isoquinoline-6-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isoquinoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:
Isoquinoline-5-sulfonyl fluoride: Similar in structure but with the sulfonyl fluoride group at the 5-position.
Quinoline-6-sulfonyl fluoride: A structural isomer with the sulfonyl fluoride group on a quinoline ring instead of an isoquinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the sulfonyl fluoride group on the isoquinoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Biological Activity
Isoquinoline-6-sulfonyl fluoride (ISF) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antibacterial properties and its role as a reactive electrophile in chemical biology. This article aims to provide a comprehensive overview of the biological activity of ISF, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound belongs to a class of compounds known as isoquinoline sulfonamides, which have been identified as allosteric inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This compound has shown promising antibacterial activity against Gram-negative bacteria, including strains resistant to conventional antibiotics.
ISF functions primarily as an allosteric inhibitor of DNA gyrase. The compound binds to a hydrophobic pocket in the GyrA subunit of the gyrase complex, altering its conformation and inhibiting its function. This mode of action is distinct from traditional fluoroquinolone antibiotics, making ISF a potential candidate for treating antibiotic-resistant infections .
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of ISF was evaluated through various studies. Notably, in a screening of 352 small molecules, ISF exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against Escherichia coli, and 12.5 µM against Klebsiella pneumoniae . These findings underscore its potency as an antibacterial agent.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.25 µM |
Klebsiella pneumoniae | 12.5 µM |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of isoquinoline sulfonamides has revealed critical insights into their design and optimization. Modifications to the isoquinoline ring and linker regions significantly impact antibacterial activity. For instance:
- The presence of a six-atom linker between the isoquinoline and the phenyl ring is crucial for maintaining activity.
- Substitutions on the isoquinoline nitrogen or alterations to the secondary amine group can lead to substantial decreases in potency .
Study on Antimicrobial Efficacy
In a recent study published in Nature Communications, researchers screened various isoquinoline sulfonamides for their antimicrobial properties. The study highlighted that compounds structurally similar to ISF were effective against fluoroquinolone-resistant strains of E. coli. The lead compound from this series demonstrated low cytotoxicity in human cell lines while retaining significant antibacterial activity, suggesting its potential for therapeutic development .
Reactivity in Chemical Biology
ISF also serves as a reactive electrophile due to its sulfonyl fluoride functional group, which can covalently modify nucleophilic amino acid sidechains such as lysine and serine. This property has been exploited in chemoproteomic workflows to identify novel protein targets and assess enzyme functionality .
Applications in Target Identification
The unique reactivity profile of ISF allows it to be used as a tool for target identification in various biological contexts. For example, it has been employed to probe kinase interactions within live cells, revealing insights into enzyme binding sites and substrate interactions .
Properties
IUPAC Name |
isoquinoline-6-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTGZNFRKOIQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934467-56-7 | |
Record name | isoquinoline-6-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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